Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride
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Overview
Description
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C21H34ClN. This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a phenyl group, and a methyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride typically involves the reaction of 1-(4-tert-butyl-1-phenylcyclohexyl)piperazine with methyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon.
Scientific Research Applications
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions due to its unique pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butyl-1-phenylcyclohexyl)piperidine hydrochloride
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- (4-tert-butyl-1-phenylcyclohexyl)(phenyl)methanone
Uniqueness
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
21602-31-3 |
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Molecular Formula |
C21H35ClN2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
1-(4-tert-butyl-1-phenylcyclohexyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H34N2.ClH/c1-20(2,3)18-10-12-21(13-11-18,19-8-6-5-7-9-19)23-16-14-22(4)15-17-23;/h5-9,18H,10-17H2,1-4H3;1H |
InChI Key |
DEFJUELGTMCKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
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